molecular formula C9H6Cl2O B13487372 1,3-Dichloro-5-ethynyl-2-methoxybenzene

1,3-Dichloro-5-ethynyl-2-methoxybenzene

Katalognummer: B13487372
Molekulargewicht: 201.05 g/mol
InChI-Schlüssel: VGXYSGREWASMJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dichloro-5-ethynyl-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, an ethynyl group, and a methoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-ethynyl-2-methoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the following steps:

    Ethynylation: The addition of an ethynyl group to the benzene ring, often using reagents like acetylene or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dichloro-5-ethynyl-2-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the ethynyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

1,3-Dichloro-5-ethynyl-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Dichloro-5-ethynyl-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups involved. Its effects are mediated through the formation of reactive intermediates and the subsequent modification of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dichloro-5-ethynylbenzene: Lacks the methoxy group, which can influence its reactivity and applications.

    1,3-Dichloro-2-methoxybenzene:

    1,3-Dichloro-5-methoxybenzene: Similar structure but without the ethynyl group, leading to different reactivity.

Uniqueness

1,3-Dichloro-5-ethynyl-2-methoxybenzene is unique due to the combination of chlorine, ethynyl, and methoxy groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H6Cl2O

Molekulargewicht

201.05 g/mol

IUPAC-Name

1,3-dichloro-5-ethynyl-2-methoxybenzene

InChI

InChI=1S/C9H6Cl2O/c1-3-6-4-7(10)9(12-2)8(11)5-6/h1,4-5H,2H3

InChI-Schlüssel

VGXYSGREWASMJT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1Cl)C#C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.